N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also has a trifluoromethyl group attached to a benzamide moiety, which is often seen in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Corrosion Inhibition
Experimental and Theoretical Studies on Benzothiazole Derivatives : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. These inhibitors show potential for adsorption onto surfaces via both physical and chemical means, offering enhanced stability and higher inhibition efficiencies. This suggests that related compounds could be explored for protective applications in metal preservation and maintenance Hu et al., 2016.
Anticancer Activity
Microwave-Assisted Synthesis of Thiadiazole Derivatives : Thiadiazole scaffolds, coupled with benzamide groups, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlights the potential biological properties of these compounds, suggesting a research pathway for N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide in exploring anticancer applications Tiwari et al., 2017.
Chemical Synthesis and Complex Formation
Synthesis of Thiadiazolobenzamide and Its Metal Complexes : A specific study focused on the synthesis of a thiadiazolobenzamide compound and its complexes with nickel and palladium. This demonstrates the compound's potential in forming metal complexes, which could be of interest in materials science and catalysis Adhami et al., 2012.
Antimicrobial and Antifungal Agents
Synthesis of New Thiazol-5-yl Benzamides as Potential Antifungal Agents : The study of benzamide derivatives containing a thiazole ring highlights their potential as antifungal agents. Given the structural similarity, researching this compound in antimicrobial contexts could be fruitful Narayana et al., 2004.
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The exact target would depend on the specific derivative and its biological context.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c21-20(22,23)15-9-5-4-8-14(15)17(29)25-18-26-27-19(31-18)30-12-16(28)24-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,28)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVOHMUGRNGQIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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